molecular formula C18H13F3O3 B2599185 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315233-79-5

7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2599185
CAS No.: 315233-79-5
M. Wt: 334.294
InChI Key: QFAARRNOSOYPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve the use of a chalcone intermediate, which undergoes cyclization to form the chromenone structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, flavonoids like this compound are studied for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress.

Medicine

Medically, flavonoids are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities. This compound might be explored for similar applications.

Industry

In industry, flavonoids are used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to their beneficial properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one likely involves interactions with various molecular targets. These could include enzymes, receptors, and signaling pathways. For example, its antioxidant activity might involve the inhibition of reactive oxygen species (ROS) and modulation of antioxidant defense systems.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid studied for its anticancer and cardioprotective effects.

    Luteolin: Known for its anti-inflammatory and neuroprotective activities.

Uniqueness

What sets 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one apart is its specific trifluoromethyl group, which can enhance its biological activity and stability compared to other flavonoids.

Properties

IUPAC Name

7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-9-5-3-4-6-11(9)14-15(23)12-7-8-13(22)10(2)16(12)24-17(14)18(19,20)21/h3-8,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAARRNOSOYPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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